3-(Piperidin-4-yloxy)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is well-documented in the provided literature. For instance, the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles involves the variation of substituents on the benzisoxazole ring and different 1-piperidinyl substituents, indicating a multi-step synthetic process that could be adapted for the synthesis of 3-(Piperidin-4-yloxy)benzonitrile . Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation, suggesting a possible route for introducing the benzonitrile group in the target molecule .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The paper on the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one by density functional theory and Hartree–Fock calculations provides insights into the stable conformers and geometries of such compounds . This information is valuable for understanding the molecular structure of 3-(Piperidin-4-yloxy)benzonitrile, as the position of substituents can significantly affect the molecule's conformation and, consequently, its properties.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are not explicitly detailed in the provided papers. However, the synthesis methods described suggest that these compounds can participate in various chemical reactions, such as N-sulfonation and the formation of benzisoxazoles, which could be relevant for further functionalization of 3-(Piperidin-4-yloxy)benzonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the liquid crystalline behavior and photophysical properties of a series of luminescent benzonitriles are discussed, indicating that the length of the alkoxy chain affects the compound's phase behavior and luminescence . Although 3-(Piperidin-4-yloxy)benzonitrile is not directly studied, similar analyses could be applied to predict its properties. Additionally, the crystal structures of related compounds provide information on intermolecular interactions, which are important for understanding the physical properties of these molecules .
Mechanism of Action
Mode of Action
It is hypothesized that the compound interacts with its targets through non-covalent interactions, potentially forming key-lock complexes . .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of 3-(Piperidin-4-yloxy)benzonitrile’s action are currently unknown Understanding these effects is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications
Safety and Hazards
“3-(Piperidin-4-yloxy)benzonitrile” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Piperidines, including “3-(Piperidin-4-yloxy)benzonitrile”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions for “3-(Piperidin-4-yloxy)benzonitrile” could involve its use in the development of new pharmaceuticals .
properties
IUPAC Name |
3-piperidin-4-yloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXXHZKEDUZNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621801 | |
Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yloxy)benzonitrile | |
CAS RN |
459819-37-5 | |
Record name | 3-(4-Piperidinyloxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459819-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperidin-4-yloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.